molecular formula C20H28F3N5O9 B12375618 Maleimido-mono-amide-NOTA TFA Salt (Technical Grade)

Maleimido-mono-amide-NOTA TFA Salt (Technical Grade)

Cat. No.: B12375618
M. Wt: 539.5 g/mol
InChI Key: UXCOOSNZWCRARC-UHFFFAOYSA-N
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Description

Maleimide-NOTA (TFA) is a compound that combines the functionalities of maleimide and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). Maleimide is known for its ability to react with thiol groups, making it useful in bioconjugation applications. NOTA is a macrocyclic chelator that forms highly stable complexes with metal ions, particularly gallium ions. The combination of these two functionalities in Maleimide-NOTA (TFA) allows for site-specific radiolabeling and other applications in biochemistry and molecular biology .

Preparation Methods

The synthesis of Maleimide-NOTA (TFA) involves two basic synthetic routes for mono- and bis-maleimide bearing NOTA chelators. These methods are characterized by their simplicity, short reaction times, practical purification methods, and acceptable to very good chemical yields .

Chemical Reactions Analysis

Maleimide-NOTA (TFA) undergoes several types of chemical reactions, primarily involving the maleimide group:

  • Thiol-Maleimide Reaction

      Type: Addition reaction.

      Reagents: Thiol-containing compounds.

      Conditions: Typically carried out in aqueous solutions at neutral pH.

      Products: Thiosuccinimide products.

  • Hydrolysis

      Type: Hydrolysis of thiosuccinimides.

      Reagents: Water or aqueous solutions.

      Conditions: Can occur under physiological conditions.

      Products: Maleamic acids.

  • Dual Functionalization

      Type: Consecutive conjugation of a thiol and an amine.

      Reagents: Thiol and amine-containing compounds.

      Conditions: One-pot reaction.

      Products: Aminothiomaleimides.

Scientific Research Applications

Maleimide-NOTA (TFA) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Maleimide-NOTA (TFA) primarily involves the thiol-maleimide reaction, which is a type of click chemistry reaction. The maleimide group reacts with thiol groups on biomolecules to form stable thiosuccinimide linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

Comparison with Similar Compounds

Maleimide-NOTA (TFA) can be compared with other maleimide-functionalized chelators:

Properties

Molecular Formula

C20H28F3N5O9

Molecular Weight

539.5 g/mol

IUPAC Name

2-[4-(carboxymethyl)-7-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C18H27N5O7.C2HF3O2/c24-14(19-3-4-23-15(25)1-2-16(23)26)11-20-5-7-21(12-17(27)28)9-10-22(8-6-20)13-18(29)30;3-2(4,5)1(6)7/h1-2H,3-13H2,(H,19,24)(H,27,28)(H,29,30);(H,6,7)

InChI Key

UXCOOSNZWCRARC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(CCN1CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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